molecular formula C15H19N3 B7901277 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B7901277
M. Wt: 241.33 g/mol
InChI Key: UXSAECXCFPDYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization. One common method involves the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone under acidic conditions to form the indazole ring . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process usually includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids
  • 3-amino-1H-indazole-1-carboxamides

Uniqueness

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

IUPAC Name

1-benzyl-3-methyl-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-11-15-13(16)8-5-9-14(15)18(17-11)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSAECXCFPDYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CCC2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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